N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-11-10-21-15-9-5-4-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-2-1-3-7-13/h13,22H,1-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWBNIHGSHBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. This article explores the compound's biological properties, synthesis, and applications based on available literature and research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 365.49 g/mol. The compound features several functional groups that contribute to its biological activity:
- Cyclohexyl ring : Enhances lipophilicity.
- Quinazolinone core : Associated with various biological activities.
- Thio group : Potentially reactive site for enzyme inhibition.
- Hydroxyethyl group : Increases polarity and hydrogen bonding potential.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.49 g/mol |
| Solubility | Moderately soluble in organic solvents |
| Stability | Susceptible to hydrolysis under extreme conditions |
Research indicates that compounds with similar structures to this compound often exhibit diverse pharmacological effects. The quinazolinone moiety is notably linked to activities such as:
- Anticancer : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial : Potential activity against bacterial strains has been noted in related compounds.
The thioacetamide group may enhance the compound's ability to interact with biological targets through thiol-based mechanisms.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Effects :
- Research on similar thio compounds demonstrated promising results against multi-drug resistant bacterial strains. These studies suggest that the thio group may facilitate interactions with bacterial enzymes.
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Hexahydroquinazolinone vs. In contrast, thiazolidinone derivatives (e.g., compounds 9–13 in ) exhibit a five-membered ring with a thioxo group, which may enhance electrophilic reactivity . Thiazine derivatives, such as 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (), feature a six-membered ring with sulfur and nitrogen, contributing to diverse binding modes in biological systems .
Substituent Effects
- Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound likely improves water solubility compared to analogs with non-polar groups (e.g., 4-chlorobenzylidene in compound 9 or indole in compound 10) . This group may also participate in hydrogen bonding with target proteins, a feature absent in compounds like N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (), which lacks hydroxyl functionality .
- Cyclohexyl vs. However, excessive lipophilicity could reduce aqueous solubility, a trade-off observed in chlorophenyl-substituted analogs (e.g., compound 13) .
Antimicrobial Potential
- Thiazolidinone derivatives () and thiazolo[3,2-a]pyridines () demonstrate broad-spectrum antimicrobial activity, attributed to their electrophilic thioxo groups and aromatic substituents . The target compound’s hexahydroquinazolinone core may target bacterial dihydrofolate reductase (DHFR), a mechanism observed in quinazoline-based inhibitors .
Solubility and Bioavailability
- The hydroxyethyl group likely enhances solubility (>50 µg/mL predicted) compared to N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide, which lacks polar substituents . However, the cyclohexyl group may increase logP (~2.5–3.0), necessitating formulation optimization for oral bioavailability.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodology : The compound can be synthesized via condensation reactions involving thioglycolic acid and N-cyclohexyl-2-cyanoacetamide. Typical conditions include refluxing in glacial acetic acid (10 mL) for 2 hours, followed by cooling, filtration, and recrystallization from ethanol to yield a solid product (melting point: 225–227°C). Reaction progress is monitored via TLC .
Q. How is the structural characterization of this compound performed?
- Methodology : Use a combination of spectroscopic techniques:
- IR : Identify NH (3250–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and thioamide (C–S, ~650 cm⁻¹) stretches.
- NMR : ¹H NMR reveals cyclohexyl protons (δ 1.2–1.8 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and thiazolidinone CH2 (δ 4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and quinazolinone carbons .
- MS : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) and fragmentation patterns validate the structure .
Q. What preliminary assays are used to evaluate its antimicrobial activity?
- Methodology : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or broth microdilution. MIC values are determined at concentrations ranging from 25–200 µg/mL. Compare activity to standard antibiotics like ampicillin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Solvent selection : Ethanol or dioxane increases yield (75–80%) compared to acetic acid .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization of the hexahydroquinazolin core.
- Temperature control : Gradual heating (80–100°C) minimizes side reactions like hydrolysis of the thioacetamide group .
Q. How do structural modifications (e.g., hydroxyethyl substitution) impact bioactivity?
- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., methyl, phenyl) on the hydroxyethyl group. Evaluate changes in MIC values and cytotoxicity (e.g., IC₅₀ in mammalian cell lines). Increased hydrophilicity from the hydroxyethyl group may enhance solubility but reduce membrane permeability .
Q. How to resolve discrepancies between theoretical and experimental spectral data?
- Troubleshooting :
- Deuterated solvents : Ensure DMSO-d₆ or CDCl₃ purity to avoid proton exchange artifacts in NMR.
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed thioacetamide derivatives).
- DFT calculations : Compare experimental IR/NMR with computational models to identify conformational mismatches .
Q. What strategies are effective in enhancing metabolic stability?
- Methodology :
- Prodrug design : Mask the hydroxyethyl group with acetyl or PEGylated moieties to reduce hepatic clearance.
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess first-pass metabolism .
Data Analysis & Contradictions
Q. Why do different synthetic routes yield varying antimicrobial activities?
- Analysis : Variations in crystallinity (e.g., amorphous vs. crystalline forms) affect dissolution rates and bioavailability. For example, recrystallization from ethanol ( ) may produce more stable polymorphs with higher activity than crude solids .
Q. How to interpret conflicting MIC data across bacterial strains?
- Analysis : Differences in bacterial membrane composition (e.g., Gram-negative outer membrane) or efflux pump expression (e.g., P. aeruginosa) can reduce compound uptake. Perform efflux pump inhibition assays with verapamil to confirm resistance mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
